molecular formula C11H11NS B8716670 3-(2-Amino-benzyl)thiophene

3-(2-Amino-benzyl)thiophene

Cat. No. B8716670
M. Wt: 189.28 g/mol
InChI Key: SWYIPCPDDMSOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-benzyl)thiophene is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Amino-benzyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Amino-benzyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H11NS/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7,12H2

InChI Key

SWYIPCPDDMSOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.8 g of 3-(amino-benzoyl)thiophene, 23.8 g of solid potassium hydroxide and 19.6 g of hydrazine hydrate are heated to the boil at reflux in 180 cc of diethylene glycol for 3 hours. After diluting the reaction mixture with ice water, extraction is effected with ether. The ether phase is washed thrice with water, is dried with sodium sulphate and concentrated. 3-(2-amino-benzyl)thiophene is obtained in the form of a light yellow oil having a B.P. of 121°-123° 10.05 mm Hg.
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two

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